molecular formula C9H11NO4 B1460768 2-(2-Methoxyethoxy)pyridine-4-carboxylic acid CAS No. 897958-24-6

2-(2-Methoxyethoxy)pyridine-4-carboxylic acid

Cat. No.: B1460768
CAS No.: 897958-24-6
M. Wt: 197.19 g/mol
InChI Key: VGBPUMOJCXEQQV-UHFFFAOYSA-N
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Description

2-(2-Methoxyethoxy)pyridine-4-carboxylic acid is a chemical compound with the molecular formula C9H11NO4 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyethoxy)pyridine-4-carboxylic acid typically involves the reaction of pyridine derivatives with 2-methoxyethanol under specific conditions. One common method includes the use of sodium bis(2-methoxyethoxy)aluminium hydride (SMEAH) in toluene as a reducing agent . The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyethoxy)pyridine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert it into alcohol derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the methoxyethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Sodium borohydride and lithium aluminium hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and thiols are used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include pyridine N-oxides, alcohol derivatives, and substituted pyridine compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(2-Methoxyethoxy)pyridine-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Methoxyethoxy)pyridine-4-carboxylic acid involves its interaction with specific molecular targets in biological systems. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to influence cellular processes such as signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Methoxyethoxy)isonicotinic acid
  • Pyridine-4-carboxylic acid derivatives

Uniqueness

2-(2-Methoxyethoxy)pyridine-4-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of hydrophilicity and lipophilicity, making it suitable for various applications in both aqueous and organic environments .

Biological Activity

2-(2-Methoxyethoxy)pyridine-4-carboxylic acid is a pyridine derivative that has garnered attention due to its potential biological activities. This compound, with the molecular formula C₉H₁₁N₁O₄ and a molecular weight of 197.19 g/mol, features a pyridine ring substituted with a methoxyethoxy group and a carboxylic acid group. Its structural properties suggest a range of interactions with biological molecules, making it a candidate for various pharmacological applications.

Table 1: Structural Features of this compound

FeatureDescription
Molecular FormulaC₉H₁₁N₁O₄
Molecular Weight197.19 g/mol
Functional GroupsCarboxylic acid, Methoxyethoxy
CAS Number897958-24-6

Biological Activity

Research indicates that derivatives of pyridine carboxylic acids exhibit significant biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The specific biological activities of this compound have been explored through various studies.

Antimicrobial Activity

Molecular docking studies have shown that this compound interacts with bacterial targets, suggesting potential as an antimicrobial agent. The binding affinities predicted in these simulations indicate that this compound may inhibit the growth of specific bacterial strains by interfering with essential biological processes.

Case Studies

A study focusing on the synthesis and evaluation of pyridine derivatives reported promising results for compounds structurally related to this compound. These studies highlighted the importance of substituents on the pyridine ring in modulating biological activity. For example, certain derivatives exhibited enhanced apoptosis induction in cancer cell lines compared to standard treatments like doxorubicin .

The mechanism by which this compound exerts its biological effects likely involves interactions with specific proteins and enzymes within cells. The presence of the carboxylic acid group suggests potential for hydrogen bonding and ionic interactions with target molecules, which could modulate pathways involved in cell proliferation and apoptosis.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with other similar compounds:

Table 2: Comparison of Similar Compounds

Compound NameStructural FeaturesBiological Activity
4-Methoxy-pyridine-2-carboxylic acid Methoxy and carboxylic groupsStrong antimicrobial properties
6-Methylpyridine-4-carboxylic acid Methyl substitution on pyridineExhibits different reactivity patterns
Picolinic acid Simple pyridine carboxylic acidUsed in chelation therapy

Properties

IUPAC Name

2-(2-methoxyethoxy)pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4/c1-13-4-5-14-8-6-7(9(11)12)2-3-10-8/h2-3,6H,4-5H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGBPUMOJCXEQQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=NC=CC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Methyl 2-(2-methoxyethoxy)pyridine-4-carboxylate (562 mg, 2.66 mmol), dioxane (6 mL) and NaOH (7.1 mL of 1M, 7.1 mmol) were combined and the mixture was heated at 80° C. for 50 min. The solvent was evaporated under reduced pressure and the residue was dissolved in water before it was washed with EtOAc (3×). The aqueous layer was acidified with 1N HCl and was washed with EtOAc (3×). The combined organic layers were dried over Na2SO4, filtered and the solvent was evaporated under reduced pressure to yield 2-(2-methoxyethoxy)pyridine-4-carboxylic acid (457 mg, 87%) as a white solid. ESI-MS m/z calc. 197.2. found 198.3 (M+1)+; Retention time: 0.66 minutes (3 min run); 1H NMR (400 MHz, DMSO) δ 13.64 (s, 1H), 8.32 (d, J=5.2 Hz, 1H), 7.39 (d, J=5.2 Hz, 1H), 7.18 (s, 1H), 4.51-4.27 (m, 2H), 3.78-3.54 (m, 2H), 3.30 (s, 3H).
Name
Methyl 2-(2-methoxyethoxy)pyridine-4-carboxylate
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562 mg
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6 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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